

effect of base and solvent on 2-Iodobenzaldehyde reactivity

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Compound of Interest

Compound Name: 2-Iodobenzaldehyde

Cat. No.: B048337

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Technical Support Center: 2-Iodobenzaldehyde Reactivity

Welcome to the technical support center for experiments involving **2-Iodobenzaldehyde**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and overcoming common challenges.

General FAQs

Q1: What are the primary reactive sites of **2-Iodobenzaldehyde**?

2-Iodobenzaldehyde has two primary reactive sites: the aldehyde functional group and the carbon-iodine bond. The aldehyde can participate in reactions typical of aromatic aldehydes, such as nucleophilic addition, condensation, and oxidation/reduction. The carbon-iodine bond is highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

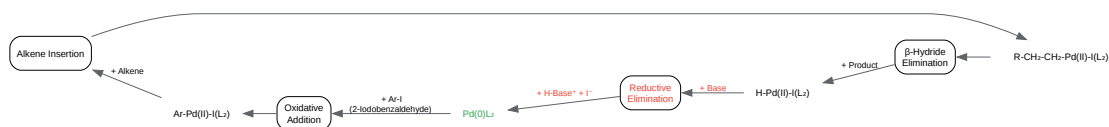
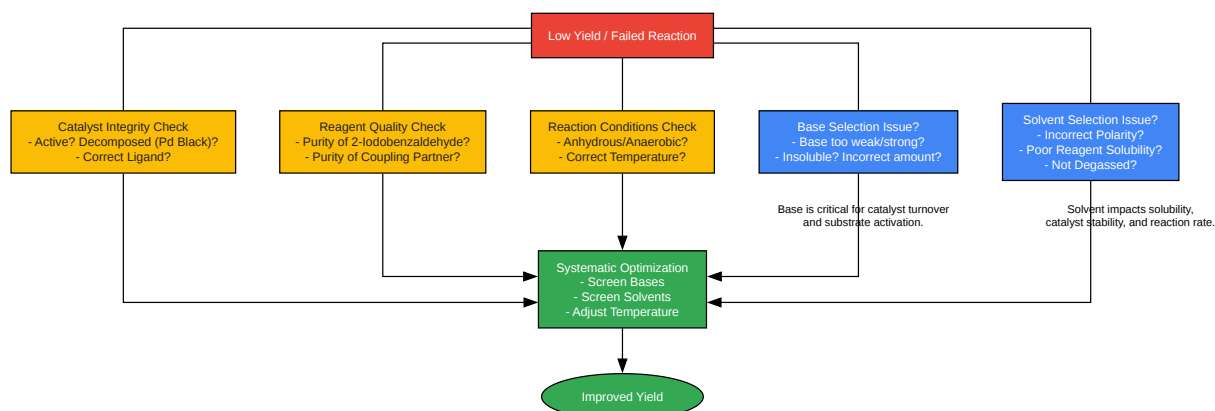
Q2: How does the stability of **2-Iodobenzaldehyde** vary under different conditions?

2-Iodobenzaldehyde is a stable compound under standard storage conditions (2-8°C, inert atmosphere).^{[1][2]} However, its reactivity is highly dependent on the reaction environment:

- **Basic Conditions:** In the presence of a strong, concentrated base, **2-Iodobenzaldehyde**, which lacks alpha-hydrogens, can undergo the Cannizzaro reaction, a disproportionation to yield 2-iodobenzyl alcohol and 2-iodobenzoic acid.[3][4][5] Weaker bases are used to facilitate cross-coupling reactions without promoting this side reaction.
- **Acidic Conditions:** The aldehyde group can be protonated under acidic conditions, activating it towards nucleophilic attack.
- **Palladium Catalysis:** The C-I bond is the most reactive among aryl halides ($I > Br > Cl > F$) in palladium-catalyzed oxidative addition, making it highly suitable for reactions like Suzuki, Heck, and Sonogashira couplings.[6][7][8]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Users frequently encounter issues such as low yield, catalyst decomposition, and side product formation during cross-coupling reactions. The choice of base and solvent is critical to mitigating these problems.[9][10][11]



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